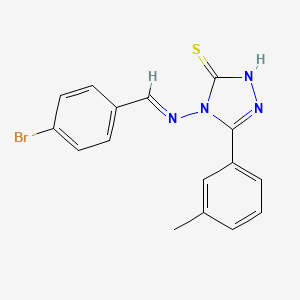![molecular formula C98H91Cl5NP4Ru2+ B12054219 (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is a chiral catalyst and ligand complex used in various asymmetric reactions. The compound is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound’s structure includes two ruthenium atoms coordinated with T-BINAP ligands and three bridging chloride ions, with a dimethylammonium counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] typically involves the reaction of ruthenium chloride with T-BINAP ligands in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex. The resulting product is purified through recrystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods
Industrial production of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The complex can undergo substitution reactions, where ligands or atoms in the complex are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere, specific temperatures, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from reactions involving (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] depend on the type of reaction and the substrates used. For example, in hydrogenation reactions, the product is often a reduced form of the substrate, while in oxidation reactions, the product is an oxidized form of the substrate.
Aplicaciones Científicas De Investigación
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] involves the coordination of the ruthenium atoms with the T-BINAP ligands, creating a chiral environment that facilitates asymmetric catalysis. The complex interacts with substrates through coordination bonds, enabling the transfer of atoms or groups to the substrate in a stereoselective manner. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(H8-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
Uniqueness
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. Compared to similar compounds, it offers better enantioselectivity and yield in many reactions, making it a preferred choice for researchers and industrial applications.
Propiedades
Fórmula molecular |
C98H91Cl5NP4Ru2+ |
|---|---|
Peso molecular |
1786.1 g/mol |
Nombre IUPAC |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Clave InChI |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)



![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)


![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)

